Diethyl {[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl}phosphonate
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Overview
Description
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor. One common method involves the use of 3,5-dichloroaniline and 3-hydroxybenzaldehyde as starting materials. The reaction proceeds via a condensation reaction followed by phosphorylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts such as boron trifluoride etherate can enhance the efficiency of the reaction . The reaction mixture is typically stirred at room temperature for an extended period, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit key enzymes in pathogens.
Agriculture: The compound is explored for use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can disrupt essential biochemical pathways in pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is unique due to the presence of both dichloro and hydroxy substituents on the phenyl rings. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(3,5-dichloroanilino)-diethoxyphosphorylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-3-23-25(22,24-4-2)17(12-6-5-7-16(21)8-12)20-15-10-13(18)9-14(19)11-15/h5-11,17,20-21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPKQIJKAJDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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